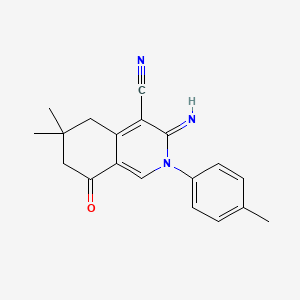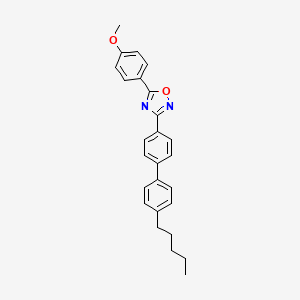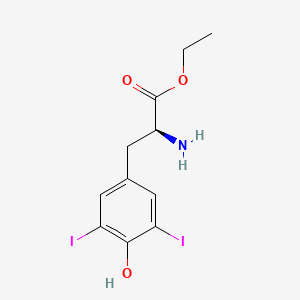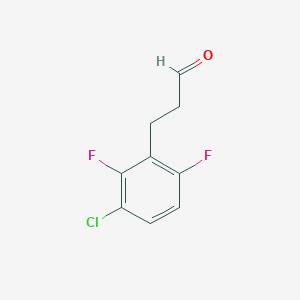
3-Imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities and synthetic utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Starting from simple aromatic compounds, condensation reactions can be used to form the isoquinoline core.
Cyclization Reactions: Cyclization of intermediate compounds to form the dihydroisoquinoline structure.
Functional Group Transformations: Introduction of the imino, dimethyl, and oxo groups through various functional group transformations.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Substitution of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of 3-Imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with specific biochemical pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile may include other isoquinoline derivatives with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer unique biological or chemical properties compared to other isoquinoline derivatives.
Propiedades
Fórmula molecular |
C19H19N3O |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3-imino-6,6-dimethyl-2-(4-methylphenyl)-8-oxo-5,7-dihydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C19H19N3O/c1-12-4-6-13(7-5-12)22-11-16-14(15(10-20)18(22)21)8-19(2,3)9-17(16)23/h4-7,11,21H,8-9H2,1-3H3 |
Clave InChI |
RPLRKKDJQLHCGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=C3C(=C(C2=N)C#N)CC(CC3=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12447772.png)

![ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate](/img/structure/B12447803.png)

![1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine](/img/structure/B12447821.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl}prop-2-en-1-one](/img/structure/B12447827.png)

![2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine](/img/structure/B12447861.png)

![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)


